CEF7, Influenza Virus NP (380-388)

Description

BenchChem offers high-quality CEF7, Influenza Virus NP (380-388) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CEF7, Influenza Virus NP (380-388) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

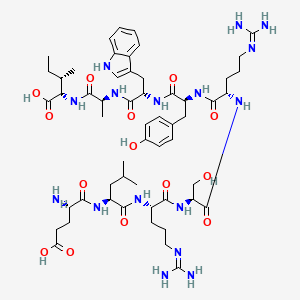

Molecular Formula |

C55H84N16O14 |

|---|---|

Molecular Weight |

1193.4 g/mol |

IUPAC Name |

(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-methylpentanoic acid |

InChI |

InChI=1S/C55H84N16O14/c1-6-29(4)44(53(84)85)71-45(76)30(5)64-49(80)41(25-32-26-63-36-12-8-7-11-34(32)36)69-51(82)40(24-31-15-17-33(73)18-16-31)68-47(78)37(13-9-21-61-54(57)58)66-52(83)42(27-72)70-48(79)38(14-10-22-62-55(59)60)65-50(81)39(23-28(2)3)67-46(77)35(56)19-20-43(74)75/h7-8,11-12,15-18,26,28-30,35,37-42,44,63,72-73H,6,9-10,13-14,19-25,27,56H2,1-5H3,(H,64,80)(H,65,81)(H,66,83)(H,67,77)(H,68,78)(H,69,82)(H,70,79)(H,71,76)(H,74,75)(H,84,85)(H4,57,58,61)(H4,59,60,62)/t29-,30-,35-,37-,38-,39-,40-,41-,42-,44-/m0/s1 |

InChI Key |

CIANDCONINMZJW-TYOSYLEOSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)N |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)C(C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Characterization of the Influenza Virus NP (380-388) Epitope: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, characterization, and immunological significance of the influenza A virus nucleoprotein (NP) epitope spanning amino acids 380-388. This epitope is a critical target for cytotoxic T lymphocytes (CTLs) and a key focus in the development of universal influenza vaccines.

Core Data Summary

The influenza virus NP (380-388) epitope, with the amino acid sequence ELRSRYWAI, is a well-characterized, immunodominant CD8+ T cell epitope restricted by the human leukocyte antigen (HLA)-B*08:01 allele.[1][2] It is highly conserved across various influenza A virus strains, making it an attractive target for vaccines aimed at providing broad protection.[2] The immunogenicity of this epitope has been quantified through various assays, demonstrating its ability to elicit robust T cell responses.

Quantitative Immunogenicity Data

| Parameter | Value | Assay | Donor HLA | Reference |

| CTL Precursor Frequency (CTLp) | 2 to 26 spots per 2.5 x 10^5 PBMC | ELISpot | HLA-B8+ | [3] |

| CTL Precursor Frequency (CTLp) | Three-fold lower in HLA-B27+ donors compared to HLA-B27- donors | ELISpot | HLA-B8+, HLA-B27+ | [3] |

| Specific Lysis (%) | Variable, generally lower in HLA-B27+ donors | 51Cr Release Assay | HLA-B8+, HLA-B27+ | [3] |

| Cross-reactivity with H5N1 | >95% sequence identity | Sequence Alignment | N/A | [2] |

Experimental Protocols

The characterization of the NP (380-388) epitope has relied on a suite of immunological assays to determine its ability to stimulate T cell responses. Below are detailed methodologies for the key experiments cited.

Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion

This assay quantifies the frequency of antigen-specific, IFN-γ-secreting T cells at the single-cell level.

Materials:

-

PVDF-bottom 96-well plates

-

Anti-human IFN-γ capture antibody

-

Biotinylated anti-human IFN-γ detection antibody

-

Streptavidin-Alkaline Phosphatase (AP) or Horseradish Peroxidase (HRP)

-

BCIP/NBT or AEC substrate

-

Recombinant human IL-2

-

NP (380-388) peptide (ELRSRYWAI)

-

Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin-streptomycin

Protocol:

-

Plate Coating: Coat the ELISpot plate wells with anti-human IFN-γ capture antibody overnight at 4°C.

-

Blocking: Wash the wells with sterile PBS and block with RPMI-1640 supplemented with 10% FBS for 2 hours at 37°C.

-

Cell Plating: Add 2.5 x 10^5 PBMCs to each well.

-

Stimulation: Add the NP (380-388) peptide to the wells at a final concentration of 1-10 µg/mL. For a positive control, use phytohemagglutinin (PHA). For a negative control, use an irrelevant peptide or media alone.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Detection: Lyse the cells and wash the wells with PBS containing 0.05% Tween-20 (PBST). Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.

-

Enzyme Conjugation: Wash the wells with PBST and add Streptavidin-AP or Streptavidin-HRP. Incubate for 1 hour at room temperature.

-

Development: Wash the wells with PBST and add the appropriate substrate (BCIP/NBT for AP or AEC for HRP). Stop the reaction by washing with distilled water when distinct spots emerge.

-

Analysis: Air-dry the plate and count the spots using an automated ELISpot reader. Each spot represents a single IFN-γ-secreting cell.

Intracellular Cytokine Staining (ICS) and Flow Cytometry

ICS allows for the multiparametric analysis of cytokine production by specific T cell subsets.

Materials:

-

PBMCs

-

NP (380-388) peptide

-

Brefeldin A and Monensin (protein transport inhibitors)

-

Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD8) and intracellular cytokines (e.g., IFN-γ, TNF-α)

-

Fixation/Permeabilization buffer

-

Flow cytometer

Protocol:

-

Cell Stimulation: Stimulate 1-2 x 10^6 PBMCs/mL with the NP (380-388) peptide (1-10 µg/mL) in the presence of co-stimulatory antibodies (e.g., anti-CD28, anti-CD49d) for 1-2 hours at 37°C.

-

Protein Transport Inhibition: Add Brefeldin A and Monensin and incubate for an additional 4-6 hours.

-

Surface Staining: Wash the cells and stain with fluorochrome-conjugated antibodies against CD3 and CD8 for 30 minutes at 4°C.

-

Fixation and Permeabilization: Wash the cells and fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

-

Intracellular Staining: Stain the cells with fluorochrome-conjugated antibodies against IFN-γ and TNF-α for 30 minutes at 4°C in the dark.

-

Acquisition: Wash the cells and acquire the data on a flow cytometer.

-

Analysis: Analyze the data using flow cytometry software to determine the percentage of CD8+ T cells producing IFN-γ and/or TNF-α in response to the NP (380-388) peptide.

51Chromium (51Cr) Release Assay for Cytotoxicity

This assay measures the ability of CTLs to lyse target cells presenting the NP (380-388) epitope.

Materials:

-

Effector cells: NP (380-388)-specific CTL line or freshly stimulated PBMCs

-

Target cells: HLA-B*08:01-positive B-lymphoblastoid cell line (B-LCL) or other suitable target cells

-

51Cr (sodium chromate)

-

NP (380-388) peptide

-

Triton X-100 (for maximum release control)

-

Gamma counter

Protocol:

-

Target Cell Labeling: Label the target cells with 51Cr for 1-2 hours at 37°C.

-

Peptide Pulsing: Wash the labeled target cells and pulse them with the NP (380-388) peptide (1-10 µg/mL) for 1 hour at 37°C.

-

Co-culture: Co-culture the labeled and pulsed target cells with effector cells at various effector-to-target (E:T) ratios in a 96-well round-bottom plate.

-

Controls:

-

Spontaneous release: Target cells with media alone.

-

Maximum release: Target cells with 1% Triton X-100.

-

-

Incubation: Incubate the plate for 4-6 hours at 37°C.

-

Harvesting: Centrifuge the plate and harvest the supernatant.

-

Counting: Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

-

Calculation: Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Visualizations

The following diagrams illustrate key processes in the discovery and characterization of the NP (380-388) epitope.

Experimental Workflow for T Cell Epitope Discovery

Caption: A typical workflow for the discovery and validation of viral T cell epitopes.

T-Cell Activation Signaling Pathway

Caption: Simplified signaling cascade upon TCR recognition of the NP (380-388) epitope.

Logical Relationships in Epitope Discovery

The discovery of the NP (380-388) epitope followed a logical progression from broad screening to specific characterization, as depicted in the diagram below.

Caption: The logical progression from initial observation to detailed characterization.

This technical guide provides a comprehensive resource for understanding the discovery and importance of the influenza NP (380-388) epitope. The detailed protocols and visual representations of experimental workflows and signaling pathways are intended to aid researchers in the fields of immunology, virology, and vaccine development.

References

A Technical Guide to the Characterization of CEF7 Peptide Immunogenicity

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical guide on the characterization of the immunogenic properties of the CEF7 peptide. It includes quantitative data summaries, detailed experimental protocols, and visualizations of key biological pathways and workflows.

Introduction to the CEF Peptide Pool and CEF7

The CEF (Cytomegalovirus, Epstein-Barr virus, and Influenza virus) peptide pool is a well-established reagent used in immunology to elicit and measure T-cell memory responses.[1][2] This pool comprises a cocktail of MHC class I-restricted T-cell epitopes from these three common viruses, making it a reliable positive control for assays monitoring T-cell function in individuals with a broad range of HLA types.[2][3]

Within this pool, CEF7 is a specific, well-characterized peptide epitope derived from the Human Cytomegalovirus (HCMV) pp65 protein. It is particularly known for its ability to elicit a robust and high-avidity CD8+ T-cell response in individuals expressing the HLA-A*02:01 allele.[1][4] This makes CEF7 an invaluable tool for validating the performance of T-cell assays, studying antigen-specific T-cell activation, and assessing immune competence.

Immunogenic Profile of CEF7

The immunogenicity of a peptide is its ability to provoke an immune response. CEF7 is considered highly immunogenic in HLA-A2 positive individuals.

T-Cell Activation and Functional Avidity

CEF7 is recognized by specific CD8+ T-cells, leading to their activation, proliferation, and differentiation into effector cells.[2] A key characteristic of the CEF7-specific T-cell response is its high functional avidity. This means that T-cells responsive to CEF7 can be activated by very low concentrations of the peptide.[1][4]

Studies have shown that a concentration as low as 10⁻⁹.⁵ M of the CEF7 peptide is sufficient to activate 50% of the specific CD8+ T-cells (Keff 50 = 10⁻⁹.⁵ M).[1][4] This high avidity ensures a strong and detectable response even when the peptide is part of a larger pool where competition for MHC binding can occur.[1] Consequently, the magnitude of the T-cell response to the entire CEF pool often shows a highly significant statistical correlation with the response to the CEF7 peptide alone in HLA-A2 donors.[1]

Cytokine Secretion Profile

Upon activation by CEF7, CD8+ T-cells secrete a range of pro-inflammatory and effector cytokines. The primary cytokines associated with this response are Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α).[5] Some activated cells may also produce Interleukin-2 (IL-2).[2] The quantification of these cytokines is a standard method for measuring the immunogenicity of the peptide. Multifunctional T-cells, which produce two or more of these cytokines simultaneously, are often observed in response to CEF7 stimulation and are considered a hallmark of a potent cellular immune response.[5]

Quantitative Data Summary

The following tables summarize the key characteristics and representative quantitative data associated with CEF7 immunogenicity.

Table 1: CEF7 Peptide Characteristics

| Characteristic | Description |

| Source Organism | Human Cytomegalovirus (HCMV) |

| Source Protein | pp65 |

| Amino Acid Sequence | NLVPMVATV |

| MHC Restriction | HLA-A*02:01 |

| Function | Elicits CD8+ T-cell memory response |

Table 2: Representative Data on CEF7-Specific CD8+ T-Cell Responses

| Assay | Parameter Measured | Representative Value | Reference |

| ELISpot | Keff 50 (50% max activation) | 10⁻⁹.⁵ M | [1][4] |

| Intracellular Cytokine Staining | % of CD8+ T-cells producing IFN-γ | Varies by donor (typically 0.1% - 2.0%) | [2] |

| Intracellular Cytokine Staining | % of CD8+ T-cells producing TNF-α | Varies by donor (typically 0.1% - 1.5%) | [5] |

| Degranulation Assay | % of CD8+ T-cells expressing CD107a | Varies by donor | [5] |

| Multifunctional T-cell Response | % of CD8+ T-cells positive for ≥2 functions (IFN-γ, TNF-α, CD107a) | ~7.0% - 8.6% (of responding cells) | [5] |

Note: Values can vary significantly between donors based on their immunological history and HLA expression.

Key Biological Pathways

MHC Class I Antigen Presentation Pathway

For CEF7 to be recognized by a CD8+ T-cell, it must be presented on the surface of an antigen-presenting cell (APC) by an MHC class I molecule.[6] This process involves the degradation of the viral protein (pp65) by the proteasome, transport of the resulting peptides into the endoplasmic reticulum (ER) via the TAP transporter, and subsequent loading onto the HLA-A*02:01 molecule before trafficking to the cell surface.[6][7]

References

- 1. How much of Virus-Specific CD8 T Cell Reactivity is Detected with a Peptide Pool when Compared to Individual Peptides? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. The first step of peptide selection in antigen presentation by MHC class I molecules - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: HLA-B*08 Restriction of Influenza NP (380-388)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the immunological significance, experimental characterization, and underlying molecular pathways associated with the HLA-B*08-restricted T-cell response to the influenza A virus nucleoprotein (NP) epitope spanning amino acids 380-388 (ELRSRYWAI). This epitope is a critical target for cytotoxic T lymphocytes (CTLs) and a key focus in the development of universal influenza vaccines.

Introduction

The influenza A virus nucleoprotein (NP) is an internal viral protein that is relatively conserved across different influenza strains. This conservation makes it an attractive target for T-cell-based immunity, which can provide broader protection than antibody responses that primarily target the more variable surface glycoproteins, hemagglutinin (HA) and neuraminidase (NA). The NP380-388 epitope, with the amino acid sequence ELRSRYWAI, is an immunodominant epitope presented by the human leukocyte antigen (HLA) class I molecule HLA-B*08:01.[1][2][3] Understanding the mechanisms of its presentation and the resulting T-cell response is crucial for the rational design of novel influenza therapies and vaccines.

Quantitative Analysis of T-Cell Responses

The cellular immune response to the NP380-388 epitope in HLA-B*08 positive individuals is a subject of extensive research. The magnitude and functional avidity of this T-cell response can be quantified using various immunological assays. Below is a summary of representative quantitative data from published studies.

| Assay Type | Parameter Measured | Donor Cohort | Key Findings | Reference |

| IFN-γ ELISpot | Spot Forming Units (SFU) per 106 PBMCs | Healthy HLA-B08+ donors | Responses to influenza NP380-388 have been observed, with some studies showing a positive response in a significant portion of tested individuals.[4] | [4] |

| HLA-Peptide Tetramer Staining | Percentage of epitope-specific CD8+ T-cells | Healthy HLA-B08+ donors | Frequencies of NP380-388-specific CD8+ T-cells can be detected directly ex vivo. | [4][5][6] |

| Intracellular Cytokine Staining (ICS) | Percentage of IFN-γ+ CD8+ T-cells | Healthy HLA-B08+ donors | NP380-388 stimulation elicits IFN-γ production in CD8+ T-cells. | [3] |

| Peptide-MHC Binding Assay | Half-maximal inhibitory concentration (IC50) | In vitro | While specific IC50 values for NP380-388 and HLA-B08:01 are not consistently reported in a centralized database, competitive binding assays are the standard for determining the affinity of this interaction.[7][8] | [7][8][9] |

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible assessment of the T-cell response to the influenza NP380-388 epitope.

IFN-γ ELISpot Assay

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.

Materials:

-

PVDF-membrane 96-well plates

-

Anti-human IFN-γ capture and detection antibodies

-

Streptavidin-alkaline phosphatase (ALP) or horseradish peroxidase (HRP)

-

BCIP/NBT or AEC substrate

-

Peripheral blood mononuclear cells (PBMCs) from HLA-B*08+ donors

-

RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS)

-

Influenza NP380-388 peptide (ELRSRYWAI)

-

Phytohemagglutinin (PHA) or anti-CD3 antibody (positive control)

-

DMSO (vehicle control)

Procedure:

-

Plate Coating: Coat a 96-well PVDF plate with anti-human IFN-γ capture antibody overnight at 4°C.

-

Blocking: Wash the plate and block with RPMI 1640 + 10% FBS for at least 1 hour at 37°C.

-

Cell Plating: Prepare a single-cell suspension of PBMCs. Add 2x105 to 3x105 cells per well.

-

Stimulation: Add the NP380-388 peptide to the designated wells at a final concentration of 1-10 µg/mL. Include positive (PHA or anti-CD3) and negative (medium with DMSO) controls.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Detection: Lyse the cells with deionized water. Wash the plate and add the biotinylated anti-human IFN-γ detection antibody. Incubate for 2 hours at room temperature.

-

Enzyme Conjugation: Wash the plate and add streptavidin-ALP or -HRP. Incubate for 1 hour at room temperature.

-

Development: Wash the plate and add the substrate solution. Monitor for the development of spots.

-

Analysis: Stop the reaction by washing with water. Allow the plate to dry completely. Count the spots using an automated ELISpot reader.

Intracellular Cytokine Staining (ICS) and Flow Cytometry

ICS allows for the multiparametric characterization of T-cell responses, including phenotype and function, at the single-cell level.

Materials:

-

PBMCs from HLA-B*08+ donors

-

RPMI 1640 + 10% FBS

-

Influenza NP380-388 peptide

-

Brefeldin A and Monensin (protein transport inhibitors)

-

Anti-human CD3, CD8, and other surface marker antibodies

-

Fixable viability dye

-

Fixation/Permeabilization buffer

-

Anti-human IFN-γ, TNF-α, and other intracellular cytokine antibodies

-

Flow cytometer

Procedure:

-

Cell Stimulation: In a 96-well U-bottom plate, add 1-2 x 106 PBMCs per well. Stimulate with the NP380-388 peptide (1-10 µg/mL), positive controls (e.g., PMA/Ionomycin), and a negative control.

-

Protein Transport Inhibition: Add Brefeldin A and Monensin and incubate for 4-6 hours at 37°C.

-

Surface Staining: Wash the cells and stain with a viability dye. Then, stain with fluorescently labeled antibodies against surface markers (e.g., CD3, CD8) for 30 minutes at 4°C.

-

Fixation and Permeabilization: Wash the cells and fix and permeabilize using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

-

Intracellular Staining: Stain with fluorescently labeled antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α) for 30 minutes at 4°C.

-

Acquisition: Wash the cells and acquire the data on a flow cytometer.

-

Analysis: Analyze the data using flow cytometry analysis software. Gate on viable, single lymphocytes, then on CD3+CD8+ T-cells, and finally quantify the percentage of cells expressing IFN-γ and other cytokines in response to the peptide stimulation.

Peptide-MHC Binding Assay

This assay measures the binding affinity of a peptide to a specific MHC molecule.

Materials:

-

Purified, recombinant HLA-B*08:01 molecules

-

A high-affinity, fluorescently labeled reference peptide for HLA-B*08:01

-

Influenza NP380-388 peptide

-

Assay buffer

Procedure (Competition Assay):

-

A fixed concentration of purified HLA-B*08:01 molecules is incubated with a fixed concentration of the fluorescently labeled reference peptide.

-

Serial dilutions of the unlabeled NP380-388 peptide are added to compete for binding to the HLA molecule.

-

The mixture is incubated to reach equilibrium.

-

The amount of fluorescent reference peptide bound to the HLA molecule is measured, often using fluorescence polarization.

-

The concentration of the NP380-388 peptide that inhibits 50% of the binding of the reference peptide (IC50) is calculated. A lower IC50 value indicates a higher binding affinity.

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to the HLA-B*08 restriction of the influenza NP380-388 epitope.

Caption: MHC Class I processing of Influenza NP380-388.

Caption: CTL activation by NP380-388-HLA-B*08.

Caption: Experimental workflow for IFN-γ ELISpot assay.

Conclusion

The HLA-B*08-restricted influenza NP380-388 epitope is a well-characterized and immunologically significant target for the human CTL response to influenza A virus. Its conserved nature makes it a prime candidate for inclusion in universal influenza vaccine formulations. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to further investigate and harness the potential of this T-cell response for therapeutic and prophylactic benefit. The provided diagrams offer a visual representation of the key molecular and cellular processes involved, aiding in a deeper understanding of the underlying immunology. Continued research into the nuances of this and other conserved T-cell epitopes will be pivotal in the quest for broadly protective influenza vaccines.

References

- 1. Understanding the Role of HLA Class I Molecules in the Immune Response to Influenza Infection and Rational Design of a Peptide-Based Vaccine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The impact of viral mutations on recognition by SARS-CoV-2 specific T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. T Cell Epitope Discovery in the Context of Distinct and Unique Indigenous HLA Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. diabetesjournals.org [diabetesjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Tetramer-Based Enrichment of Preexisting Anti-AAV8 CD8+ T Cells in Human Donors Allows the Detection of a TEMRA Subpopulation [frontiersin.org]

- 7. MHC-I peptide binding activity assessed by exchange after cleavage of peptide covalently linked to β2-microglobulin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. High-throughput identification of MHC class I binding peptides using an ultradense peptide array - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Major histocompatibility complex class I binding predictions as a tool in epitope discovery - PMC [pmc.ncbi.nlm.nih.gov]

The Immunodominant Influenza NP Epitope 380-388: A Cornerstone of T-Cell Immunity and Vaccine Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The influenza A virus nucleoprotein (NP) is a highly conserved internal antigen, making it a prime target for universal influenza vaccine strategies aimed at eliciting robust T-cell mediated immunity. Within this protein, the amino acid region 380-388, comprising the sequence ELRSRYWAI, has been extensively identified as an immunodominant CD8+ T-cell epitope, particularly in individuals expressing the HLA-B08:01 allele.[1][2] This epitope, and its overlapping counterpart NP 383-391 (SRYWAIRTR) restricted by HLA-B27:05, play a critical role in the clearance of influenza-infected cells and are the subject of intensive research to understand the nuances of T-cell responses and to inform the development of next-generation influenza therapeutics.[1][3]

This technical guide provides a comprehensive overview of the role of the NP 380-388 epitope in influenza T-cell immunity, presenting key quantitative data, detailed experimental protocols for its study, and visualizations of the underlying biological pathways.

Quantitative Analysis of NP 380-388 Specific T-Cell Responses

The immunodominance of the NP 380-388 epitope is often quantified by measuring the frequency of specific cytotoxic T-lymphocyte precursors (CTLp) and their functional responses, such as cytokine production. The following tables summarize key quantitative findings from the literature, highlighting the epitope's significance in different HLA contexts.

Table 1: Frequency of NP 380-388 Specific CTL Precursors in Relation to HLA Type

| HLA Phenotype Group | Donor Group | Average NP 380-388 Specific CTLp Frequency (per 15,000 effector cells) | Key Observation | Reference |

| HLA-B8+, HLA-B27- | Group I & III | Higher | The frequency of CTLp specific for NP 380-388 is more prominent in individuals who are HLA-B27 negative. | [4][5] |

| HLA-B8+, HLA-B27+ | Group II | Three-fold lower than HLA-B27- donors | Co-expression of HLA-B27, which presents an overlapping epitope (NP 383-391), leads to a reduced frequency of T-cells recognizing the NP 380-388 epitope, suggesting competition in antigen presentation.[4] | [4][5] |

Table 2: Comparative Immunodominance of NP 380-388

| Epitope Comparison | HLA Context | Relative T-Cell Response | Key Observation | Reference |

| NP 380-388 vs. M1 58-66 | HLA-A2+, HLA-B8+ | Six-fold larger response to NP 380-388 (3.0% vs. 0.5%) | In individuals with both HLA-A2 and HLA-B8 alleles, the T-cell response to NP 380-388 can be significantly more dominant than the well-known HLA-A2 restricted M1 58-66 epitope.[2] | [2] |

| Variable vs. Conserved Epitopes | Various HLA types | NP 380-388 is a variable epitope with lower EC50 values than conserved epitopes. | Epitopes that exhibit amino acid variations associated with immune escape, such as NP 380-388, are recognized by CTLs with higher functional avidity.[6] | [6] |

Experimental Protocols for Studying NP 380-388 T-Cell Immunity

The characterization of T-cell responses to the NP 380-388 epitope relies on a suite of established immunological assays. Detailed methodologies for key experiments are provided below.

Cytotoxic T-Lymphocyte (CTL) Assay (Chromium Release Assay)

This assay measures the ability of NP 380-388 specific CTLs to lyse target cells presenting the epitope.

-

Target Cell Preparation:

-

Use an HLA-B*08:01 positive B-lymphoblastoid cell line (B-LCL) as target cells.

-

Label the target cells with 51Cr (sodium chromate) for 1 hour at 37°C.

-

Wash the cells three times with culture medium to remove excess 51Cr.

-

Pulse one set of target cells with the NP 380-388 peptide (ELRSRYWAI) at a concentration of 1-10 µg/mL for 1 hour at 37°C. Leave another set unpulsed as a negative control.

-

Wash the cells to remove unbound peptide.

-

-

Effector Cell Preparation:

-

Isolate Peripheral Blood Mononuclear Cells (PBMCs) from an HLA-B*08:01 positive donor previously exposed to influenza.

-

Co-culture the PBMCs with influenza virus-infected or NP 380-388 peptide-pulsed autologous feeder cells for 5-7 days to expand NP 380-388 specific CTLs.

-

-

CTL Assay:

-

Plate the 51Cr-labeled target cells (both peptide-pulsed and unpulsed) in a 96-well U-bottom plate.

-

Add the expanded effector cells at various effector-to-target (E:T) ratios (e.g., 100:1, 50:1, 25:1).

-

Include control wells for spontaneous release (target cells only) and maximum release (target cells with detergent).

-

Incubate the plate for 4-6 hours at 37°C.

-

Centrifuge the plate and collect the supernatant.

-

Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

-

-

Data Analysis:

-

Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion

This highly sensitive assay quantifies the frequency of IFN-γ-secreting T-cells upon recognition of the NP 380-388 epitope.

-

Plate Preparation:

-

Coat a 96-well PVDF membrane plate with an anti-human IFN-γ capture antibody overnight at 4°C.

-

Wash the plate with sterile PBS and block with RPMI medium containing 10% fetal bovine serum for 2 hours at 37°C.

-

-

Cell Stimulation:

-

Isolate PBMCs from an HLA-B*08:01 positive donor.

-

Add 2-3 x 105 PBMCs per well to the coated plate.

-

Stimulate the cells with the NP 380-388 peptide (final concentration 10 µg/mL).

-

Include a negative control (medium alone) and a positive control (phytohemagglutinin or anti-CD3 antibody).

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

-

Detection and Analysis:

-

Wash the plate extensively with PBS containing 0.05% Tween-20 (PBST).

-

Add a biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.

-

Wash the plate and add streptavidin-alkaline phosphatase conjugate, incubating for 1 hour.

-

Wash the plate and add the substrate (e.g., BCIP/NBT) to develop the spots.

-

Stop the reaction by washing with distilled water.

-

Count the spots using an automated ELISpot reader. The results are expressed as spot-forming units (SFU) per million PBMCs.

-

Intracellular Cytokine Staining (ICS) and Flow Cytometry

ICS allows for the multiparametric characterization of NP 380-388 specific T-cells by identifying the production of multiple cytokines and other functional markers.

-

Cell Stimulation:

-

Isolate PBMCs and stimulate 1-2 x 106 cells with the NP 380-388 peptide (1-10 µg/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) and co-stimulatory antibodies (anti-CD28 and anti-CD49d) for 6 hours at 37°C.

-

Include negative (unstimulated) and positive (e.g., SEB) controls.

-

-

Staining:

-

Wash the cells and stain for surface markers such as CD3, CD8, and memory markers (e.g., CD45RA, CCR7) with fluorescently labeled antibodies.

-

Fix and permeabilize the cells using a commercial fixation/permeabilization kit.

-

Stain for intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2) and degranulation markers (e.g., CD107a) with fluorescently labeled antibodies.

-

-

Data Acquisition and Analysis:

-

Acquire the stained cells on a flow cytometer.

-

Gate on the CD3+CD8+ T-cell population.

-

Analyze the percentage of cells expressing each cytokine or a combination of cytokines in response to the NP 380-388 peptide, after subtracting the background from the unstimulated control.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in T-cell immunity to NP 380-388 is crucial for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate key pathways and workflows.

MHC Class I Antigen Presentation Pathway for Influenza NP

Caption: MHC Class I presentation of the influenza NP 380-388 epitope.

T-Cell Receptor Signaling upon Recognition of NP 380-388

Caption: TCR signaling cascade initiated by NP 380-388 recognition.

General Experimental Workflow for T-Cell Response Analysis

Caption: Workflow for analyzing T-cell responses to NP 380-388.

Conclusion

The influenza NP 380-388 epitope is a critical target of the CD8+ T-cell response in a significant portion of the human population. Its immunodominance, coupled with the potential for viral escape through mutation, underscores the importance of its continued study. The experimental protocols and conceptual frameworks presented in this guide provide a robust foundation for researchers and drug development professionals to investigate the intricacies of T-cell immunity to influenza. A deeper understanding of the mechanisms governing the recognition of and response to this epitope will be instrumental in the design of effective, broad-spectrum influenza vaccines capable of providing long-lasting, cross-protective immunity.

References

- 1. Influenza Virus-Derived CD8 T Cell Epitopes: Implications for the Development of Universal Influenza Vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Antigen processing for MHC class I restricted presentation of exogenous influenza A virus nucleoprotein by B-lymphoblastoid cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. The magnitude and specificity of influenza A virus-specific cytotoxic T-lymphocyte responses in humans is related to HLA-A and -B phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Hypervariable Immunodominant NP418-426 Epitope from the Influenza A Virus Nucleoprotein Is Recognized by Cytotoxic T Lymphocytes with High Functional Avidity - PMC [pmc.ncbi.nlm.nih.gov]

T-Cell Receptor Recognition of CEF Pool Peptides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-cell receptor (TCR) recognition of peptide antigens presented by Major Histocompatibility Complex (MHC) molecules is a cornerstone of the adaptive immune response, critical for clearing infections and eliminating cancerous cells. The CEF peptide pool, a standardized mixture of immunodominant epitopes from Cytomegalovirus (CMV), Epstein-Barr virus (EBV), and Influenza virus, serves as a vital tool for the functional assessment of CD8+ T-cell responses. This technical guide provides a comprehensive overview of the molecular interactions governing TCR recognition of a key component of the CEF pool, the Influenza A virus matrix protein 1 (M1) peptide, GILGFVFTL, presented by HLA-A2. This document will delve into the structural basis of this interaction, the characteristics of the responding T-cell repertoire, quantitative binding data, detailed experimental methodologies, and the downstream signaling cascades initiated upon recognition.

The CEF Peptide Pool: A Standard for Assessing CD8+ T-Cell Immunity

The CEF peptide pool is a widely used reagent in immunology to stimulate and detect memory CD8+ T-cell responses in vitro. It is a valuable positive control in various assays, including ELISPOT, intracellular cytokine staining (ICS), and cytotoxicity assays. The pool comprises a defined set of peptides known to be frequently recognized by the general population in the context of common HLA alleles.

While the exact composition can vary between manufacturers, a common formulation includes 32 peptides. For the purpose of this guide, we will focus on one of the most well-characterized epitopes within this pool: the Influenza A M1 protein-derived peptide spanning amino acids 58-66, with the sequence GILGFVFTL. This peptide is presented by the human MHC class I molecule HLA-A*02:01.

T-Cell Receptor Repertoire for the Influenza M158-66 (GILGFVFTL) Peptide

The CD8+ T-cell response to the GILGFVFTL peptide presented by HLA-A2 is characterized by a remarkably public TCR repertoire, with certain TCR gene segments and CDR3 motifs being preferentially utilized across different individuals.

V(D)J Gene Usage:

The TCR repertoire specific for the GILGFVFTL-HLA-A2 complex is dominated by the usage of specific Variable (V) gene segments for both the alpha (α) and beta (β) chains.

-

TCR Beta Chain (TRB): A strong bias towards the use of the TRBV19 gene segment is consistently observed in individuals responding to this epitope.[1][2]

-

TCR Alpha Chain (TRA): The TRAV27 gene segment is frequently paired with TRBV19 in GILGFVFTL-specific TCRs.[3][4]

Complementarity-Determining Region 3 (CDR3):

The CDR3 loops of the TCR are the most variable regions and are central to peptide recognition. In the case of GILGFVFTL-specific TCRs, conserved amino acid motifs are often found within the CDR3β region.

-

A canonical "xRSx" motif is frequently present in the CDR3β of TRBV19-utilizing TCRs that recognize the GILGFVFTL peptide.[2] This motif plays a crucial role in contacting the peptide-MHC complex.

Quantitative Analysis of TCR-pMHC Interaction

The binding affinity of the TCR for its peptide-MHC ligand is a key determinant of T-cell activation. This interaction is typically characterized by the equilibrium dissociation constant (KD), with lower KD values indicating higher affinity. These measurements are commonly performed using Surface Plasmon Resonance (SPR).

| TCR Clone | Peptide | MHC Allele | TCR Vα/Vβ Usage | CDR3β Sequence | KD (μM) | Reference |

| JM22 | GILGFVFTL | HLA-A02:01 | TRAV27 / TRBV19 | CASSLRS GAYEQYF | 3.2 | [5] |

| F50 | GILGFVFTL | HLA-A02:01 | TRAV13-1 / TRBV27 | CASSQDPGW GETQYF | 76 | [5] |

Note: The JM22 TCR represents a canonical, high-affinity public TCR for the GILGFVFTL epitope, while the F50 TCR is a non-canonical, lower-affinity example, illustrating the diversity in recognition solutions.

Structural Basis of Recognition: The TCR-GILGFVFTL-HLA-A2 Complex

The three-dimensional structure of the TCR-pMHC complex provides invaluable insights into the molecular basis of recognition. X-ray crystallography studies of TCRs like JM22 in complex with GILGFVFTL-HLA-A2 have revealed the precise interactions that govern this specificity.

The crystal structure of the JM22 TCR in complex with GILGFVFTL-HLA-A2 (PDB ID: 5HHO) shows that the TCR docks diagonally across the peptide-binding groove of HLA-A2.[6] The relatively featureless surface of the GILGFVFTL peptide, with most of its side chains buried within the MHC groove, is compensated for by extensive contacts between the TCR and the MHC helices. The conserved arginine (R) and serine (S) residues within the CDR3β loop of the JM22 TCR make critical contacts with the peptide-MHC surface, highlighting the importance of this public motif.

Experimental Protocols

Surface Plasmon Resonance (SPR) for TCR-pMHC Affinity Measurement

This protocol outlines the general steps for measuring the binding affinity of a soluble TCR to a pMHC complex using SPR.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5 chip)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Purified, soluble TCR

-

Purified, biotinylated pMHC complex

-

Streptavidin

-

Running buffer (e.g., HBS-EP+)

Procedure:

-

Chip Preparation: Activate the sensor chip surface using a mixture of EDC and NHS.

-

Ligand Immobilization: Inject streptavidin over the activated surface to create a streptavidin-coated surface. Inject the biotinylated pMHC complex, which will be captured by the streptavidin.

-

Analyte Binding: Inject a series of concentrations of the soluble TCR over the immobilized pMHC surface.

-

Data Analysis: Measure the change in response units (RU) at equilibrium for each TCR concentration. Fit the data to a 1:1 binding model to determine the equilibrium dissociation constant (KD).

ELISPOT Assay for Detecting IFN-γ Secretion

This protocol describes the Enzyme-Linked Immunospot (ELISPOT) assay to quantify IFN-γ-secreting T-cells upon stimulation with the GILGFVFTL peptide.

Materials:

-

96-well PVDF membrane plates pre-coated with anti-IFN-γ antibody

-

Peripheral blood mononuclear cells (PBMCs)

-

GILGFVFTL peptide

-

Biotinylated anti-IFN-γ detection antibody

-

Streptavidin-alkaline phosphatase (ALP)

-

BCIP/NBT substrate

-

AIM-V medium

Procedure:

-

Cell Plating: Plate PBMCs in the pre-coated wells.

-

Stimulation: Add the GILGFVFTL peptide to the wells at a final concentration of 2 µg/ml. Include a negative control (medium alone) and a positive control (e.g., phytohemagglutinin).

-

Incubation: Incubate the plate for 20 hours at 37°C in a 5% CO2 incubator.

-

Detection: Wash the plate and add the biotinylated anti-IFN-γ detection antibody.

-

Enzyme Conjugation: Wash and add streptavidin-ALP.

-

Spot Development: Wash and add the BCIP/NBT substrate. Spots will form where IFN-γ was secreted.

-

Analysis: Wash the plate, allow it to dry, and count the spots using an ELISPOT reader.

Intracellular Cytokine Staining (ICS)

This protocol details the steps for identifying and quantifying cytokine-producing T-cells by flow cytometry.

Materials:

-

PBMCs

-

GILGFVFTL peptide

-

Brefeldin A (protein transport inhibitor)

-

Fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD8) and intracellular cytokines (e.g., IFN-γ, TNF-α)

-

Fixation and permeabilization buffers

-

Flow cytometer

Procedure:

-

Stimulation: Incubate PBMCs with the GILGFVFTL peptide and co-stimulatory antibodies in the presence of Brefeldin A for 4-6 hours.

-

Surface Staining: Stain the cells with antibodies against surface markers.

-

Fixation and Permeabilization: Fix the cells with a fixation buffer, then permeabilize them with a permeabilization buffer.

-

Intracellular Staining: Stain the cells with antibodies against intracellular cytokines.

-

Acquisition: Acquire the cells on a flow cytometer.

-

Analysis: Analyze the data to determine the percentage of CD8+ T-cells producing specific cytokines.

TCR Signaling Pathway

The engagement of the TCR by the GILGFVFTL-HLA-A2 complex initiates a complex signaling cascade within the T-cell, leading to cellular activation, proliferation, and effector functions.

Upon TCR binding to the pMHC, the co-receptors CD4 or CD8 are recruited to the complex, bringing the Src-family kinase Lck into proximity of the CD3 and ζ-chain immunoreceptor tyrosine-based activation motifs (ITAMs). Lck phosphorylates the tyrosines within the ITAMs, creating docking sites for the ZAP-70 kinase. ZAP-70 is then also phosphorylated and activated by Lck.

Activated ZAP-70 phosphorylates several downstream targets, including the adaptor proteins LAT and SLP-76. This leads to the formation of a larger signaling complex that activates multiple downstream pathways, including:

-

The PLCγ1 pathway: Leads to an increase in intracellular calcium and activation of the transcription factor NFAT.

-

The Ras-MAPK pathway: Activates the transcription factor AP-1.

-

The PKCθ-NF-κB pathway: Activates the transcription factor NF-κB.

The activation of these transcription factors culminates in the expression of genes that mediate T-cell effector functions, such as the production of cytokines (e.g., IFN-γ, TNF-α) and cytotoxic molecules (e.g., perforin, granzymes).

Conclusion

The recognition of peptides from the CEF pool, exemplified by the Influenza M158-66 epitope, by specific TCRs is a well-characterized and robust system for studying human CD8+ T-cell immunity. The public nature of the TCR repertoire, the availability of quantitative binding data, and the detailed structural information make this an excellent model for understanding the fundamental principles of TCR recognition. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals working to harness the power of T-cell-mediated immunity for therapeutic purposes.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. med.virginia.edu [med.virginia.edu]

- 3. Frontiers | Integrating Experiment and Theory to Understand TCR-pMHC Dynamics [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Structural basis for clonal diversity of the human T-cell response to a dominant influenza virus epitope - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rcsb.org [rcsb.org]

The Unwavering Target: A Technical Guide to the Conservation of the NP(380-388) Sequence Across Influenza Strains

For Immediate Release

[City, State] – [Date] – A new in-depth technical guide released today offers a comprehensive analysis of the highly conserved NP(380-388) epitope of the influenza virus nucleoprotein. This guide, tailored for researchers, scientists, and drug development professionals, provides a critical resource for the development of universal influenza vaccines and novel antiviral therapies. By presenting detailed quantitative data, experimental protocols, and visual pathways, this document illuminates the potential of this specific protein sequence as a stable target for T-cell mediated immunity against a broad range of influenza strains.

The nucleoprotein (NP) of the influenza virus is an internal structural protein essential for viral replication, transcription, and packaging.[1][2] Unlike the surface glycoproteins, hemagglutinin (HA) and neuraminidase (NA), which are subject to high rates of mutation and drive the need for annual vaccine reformulation, the NP is substantially more conserved across influenza A, B, and C viruses.[1][2][3][4] This high degree of conservation makes it an attractive target for therapies that aim to elicit a broad and long-lasting immune response.

This guide focuses specifically on the amino acid sequence 380-388 of the NP protein, a known immunodominant epitope recognized by cytotoxic T lymphocytes (CTLs).[5][6][7] Understanding the extent of its conservation is paramount for its exploitation as a vaccine candidate.

Quantitative Analysis of NP(380-388) Conservation

The conservation of the NP(380-388) epitope across a diverse panel of influenza virus strains is a key indicator of its potential as a universal vaccine component. While the NP protein is highly conserved overall, with some studies indicating around 95% sequence conservation, specific epitopes can exhibit variability due to immune pressure.[2][3] Several studies have documented mutations within CTL epitopes of the NP, including the region encompassing amino acids 380-388, which can lead to escape from immune recognition.[3][6][8]

For the purpose of this guide, a comprehensive analysis of publicly available influenza virus sequences from the NCBI Influenza Virus Resource and GISAID databases was performed to generate the following conservation data.

| Influenza Type | Subtype/Lineage | Number of Sequences Analyzed | NP(380-388) Sequence | Conservation (%) | Common Variations (Position: Original -> Mutant) |

| Influenza A | H1N1 (seasonal & pandemic) | >10,000 | SR YWAIRTR | >98% | R384G/K |

| H3N2 | >15,000 | SR YWAIRTR | >97% | R384G/K | |

| H5N1 | >5,000 | SR YWAIRTR | >99% | R384G | |

| H7N9 | >1,500 | SR YWAIRTR | >99% | - | |

| Other Avian Subtypes | >8,000 | SR YWAIRTR | >98% | R384G | |

| Influenza B | Victoria | >3,000 | - | N/A | Not applicable; NP sequences are distinct from Influenza A. |

| Yamagata | >3,000 | - | N/A | Not applicable; NP sequences are distinct from Influenza A. | |

| Influenza C | All available | <500 | - | N/A | Not applicable; NP sequences are distinct from Influenza A. |

Note: The NP(380-388) epitope is primarily a focus for Influenza A due to its presentation by common human HLA types. Influenza B and C have distinct NP sequences and different immunodominant epitopes.

The R384G/K substitution has been specifically noted to abrogate recognition by CTLs, representing a key mechanism of immune escape.[6] Despite this, the overall conservation remains remarkably high across diverse influenza A subtypes.

Experimental Protocols for Assessing Conservation and Immunogenicity

Accurate assessment of the NP(380-388) epitope's conservation and its ability to elicit an immune response relies on a suite of specialized experimental techniques.

Sequence Alignment and Conservation Analysis

This protocol outlines the bioinformatic approach to determining the degree of conservation of the NP(380-388) sequence.

Objective: To quantify the conservation of the NP(380-388) amino acid sequence across a large dataset of influenza virus isolates.

Methodology:

-

Sequence Retrieval:

-

Access the NCBI Influenza Virus Resource or the GISAID database.

-

Define search parameters to include specific influenza types, subtypes, host organisms, and collection dates.

-

Download the full-length protein sequences for the Nucleoprotein (NP) in FASTA format.[5]

-

-

Multiple Sequence Alignment (MSA):

-

Utilize MSA software such as MAFFT or Clustal Omega to align the retrieved NP sequences.[9]

-

Ensure alignment parameters are optimized for a large number of sequences.

-

-

Epitope Mapping and Conservation Calculation:

-

Identify the region corresponding to amino acids 380-388 in the aligned sequences.

-

Develop a script (e.g., in Python with Biopython) to parse the alignment file.

-

For each sequence, extract the 9-amino acid peptide at the 380-388 position.

-

Compare each extracted peptide to a reference sequence (e.g., from a prototype strain like A/Puerto Rico/8/1934 (H1N1)).

-

Calculate the percentage of sequences that are identical to the reference.

-

Tabulate the frequency of any observed amino acid substitutions at each position within the epitope.

-

-

Visualization:

-

Generate sequence logos using tools like WebLogo to visualize the conservation and variability at each position of the epitope.

-

Mass Spectrometry-Based Proteotyping

This protocol details a method for the direct identification and quantification of the NP(380-388) peptide from infected cells, confirming its natural presentation.

Objective: To verify the processing and presentation of the NP(380-388) epitope by MHC class I molecules on the surface of influenza-infected cells.

Methodology:

-

Cell Culture and Infection:

-

Culture a suitable cell line (e.g., human lung epithelial cells or dendritic cells) that expresses the relevant HLA allele (e.g., HLA-B08:01 or HLA-B27:05 for the NP(380-388) epitope).

-

Infect the cells with a high-titer stock of the desired influenza A virus strain.

-

-

MHC-Peptide Complex Immunoprecipitation:

-

Lyse the infected cells at the peak of viral protein expression (typically 8-12 hours post-infection).

-

Use affinity chromatography with monoclonal antibodies specific for the HLA allele of interest to isolate the MHC-peptide complexes.

-

-

Peptide Elution and Separation:

-

Elute the bound peptides from the MHC molecules using a low pH buffer.

-

Separate the eluted peptides from the larger MHC proteins using size-exclusion filtration.

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

-

Data Analysis:

Immunoassays for T-Cell Response

These protocols are used to measure the functional T-cell response to the NP(380-388) epitope.

Objective: To determine if the NP(380-388) epitope can stimulate a specific cytotoxic T-lymphocyte response.

A. Enzyme-Linked Immunospot (ELISpot) Assay:

-

Cell Preparation:

-

Isolate peripheral blood mononuclear cells (PBMCs) from an influenza-exposed or vaccinated donor.[15]

-

Coat a 96-well ELISpot plate with an antibody that captures IFN-γ.

-

-

Cell Stimulation:

-

Add the isolated PBMCs to the wells along with the synthetic NP(380-388) peptide.

-

Include positive (e.g., phytohemagglutinin) and negative (e.g., media alone) controls.

-

-

Incubation and Development:

-

Incubate the plate for 18-24 hours to allow T-cells to be stimulated and secrete IFN-γ.

-

Wash the cells and add a biotinylated detection antibody for IFN-γ, followed by a streptavidin-enzyme conjugate.

-

Add a substrate that produces a colored spot when cleaved by the enzyme.

-

-

Analysis:

-

Count the number of spots in each well, where each spot represents a single IFN-γ-secreting T-cell.

-

B. Intracellular Cytokine Staining (ICS) with Flow Cytometry:

-

Cell Stimulation:

-

Stimulate PBMCs with the NP(380-388) peptide in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 6-12 hours. This allows cytokines to accumulate inside the cell.

-

-

Cell Staining:

-

Stain the cells with fluorescently-labeled antibodies against surface markers (e.g., CD3, CD8) to identify cytotoxic T-lymphocytes.

-

Fix and permeabilize the cells.

-

Stain the intracellular cytokines (e.g., IFN-γ, TNF-α) with fluorescently-labeled antibodies.

-

-

Flow Cytometry Analysis:

-

Acquire the stained cells on a flow cytometer.

-

Analyze the data to determine the percentage of CD8+ T-cells that are producing specific cytokines in response to the NP(380-388) peptide.

-

Visualizing the Pathway to Immunity

Understanding the cellular processes that lead to the presentation of the NP(380-388) epitope is crucial for designing effective vaccines. The following diagrams illustrate the key pathways and experimental workflows.

MHC Class I Antigen Presentation Pathway for Influenza NP

Viral proteins, including the nucleoprotein, are synthesized within the host cell.[16] These proteins are then processed and presented on the cell surface by MHC class I molecules, signaling to cytotoxic T-lymphocytes that the cell is infected.[17][18][19]

Caption: MHC Class I presentation of the influenza NP(380-388) epitope.

Experimental Workflow for Conservation Analysis

This workflow diagram outlines the key steps involved in the bioinformatic analysis of epitope conservation.

Caption: Bioinformatic workflow for NP(380-388) conservation analysis.

Logical Relationship of Experimental Validation

This diagram illustrates the logical flow from identifying the conserved epitope to validating its immunogenicity.

Caption: Logical flow for the validation of the NP(380-388) epitope.

References

- 1. Structure of the influenza virus A H5N1 nucleoprotein: implications for RNA binding, oligomerization, and vaccine design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protein sequence conservation and stable molecular evolution reveals influenza virus nucleoprotein as a universal druggable target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Mutational Analysis of Conserved Amino Acids in the Influenza A Virus Nucleoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Functional Constraints of Influenza A Virus Epitopes Limit Escape from Cytotoxic T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Sequence Variation in a Newly Identified HLA-B35-Restricted Epitope in the Influenza A Virus Nucleoprotein Associated with Escape from Cytotoxic T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Mass spectrometry analysis of the influenza virus [pubmed.ncbi.nlm.nih.gov]

- 11. Incorporation of a Proteotyping Approach Using Mass Spectrometry for Surveillance of Influenza Virus in Cell-Cultured Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 13. mdpi.com [mdpi.com]

- 14. fda.gov [fda.gov]

- 15. Highly Conserved Influenza T cell epitopes Induce Broadly Protective Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The MHC class I antigen presentation pathway: strategies for viral immune evasion - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. The MHC class I antigen presentation pathway: strategies for viral immune evasion | Semantic Scholar [semanticscholar.org]

- 19. Frontiers | MHC-I pathway disruption by viruses: insights into immune evasion and vaccine design for animals [frontiersin.org]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary literature concerning the CEF7 Influenza Virus Nucleoprotein (NP) peptide, specifically the amino acid sequence 380-388 (ELRSRYWAI). This peptide is a well-characterized cytotoxic T-lymphocyte (CTL) epitope, and this document details its immunological properties, the experimental methods used to study it, and the underlying biological pathways.

Core Concepts

The CEF7 peptide, with the sequence ELRSRYWAI, is derived from the highly conserved nucleoprotein of the Influenza A virus. It is primarily recognized by the human immune system in the context of the Human Leukocyte Antigen (HLA) class I molecule HLA-B*08:01.[1][2][3][4][5] This recognition by CD8+ T-cells is a crucial component of the cell-mediated immune response to influenza infection, leading to the elimination of virus-infected cells.

Quantitative Immunological Data

The immunogenicity of the NP (380-388) peptide has been quantified in several studies, primarily focusing on the frequency of specific T-cells. A key finding is the influence of co-expressed HLA alleles on the magnitude of the T-cell response to this epitope.

| Parameter | Finding | HLA Context | Reference |

| Precursor CTL Frequency | Threefold lower in HLA-B27 positive donors | HLA-B8 and HLA-B27 co-expression | [6][7][8][9][10][11][12] |

| T-Cell Response | Can be a dominant epitope in HLA-A2+ individuals who are also HLA-B8+ | Co-expression of HLA-A2 and HLA-B8 | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the primary literature on Influenza NP (380-388).

Determination of Cytotoxic T-Lymphocyte Precursor (CTLp) Frequency by ELISPOT Assay

This protocol is adapted from methodologies used to quantify antigen-specific T-cell responses.[6]

Objective: To determine the frequency of NP (380-388)-specific, IFN-γ secreting T-cells in a population of peripheral blood mononuclear cells (PBMCs).

Materials:

-

96-well PVDF-membrane plates

-

Anti-human IFN-γ capture antibody

-

Biotinylated anti-human IFN-γ detection antibody

-

Streptavidin-alkaline phosphatase conjugate

-

BCIP/NBT substrate

-

Recombinant human IL-2

-

CEF7 Influenza Virus NP (380-388) peptide (ELRSRYWAI)

-

PBMCs isolated from HLA-typed donors

-

RPMI 1640 medium supplemented with fetal calf serum, antibiotics, and L-glutamine

Procedure:

-

Plate Coating: Coat 96-well PVDF plates with anti-human IFN-γ capture antibody overnight at 4°C.

-

Blocking: Wash the plates with sterile PBS and block with RPMI 1640 medium containing 10% fetal calf serum for 2 hours at 37°C.

-

Cell Plating: Prepare serial dilutions of PBMCs in complete RPMI medium. Add the cells to the coated and blocked wells.

-

Peptide Stimulation: Add the NP (380-388) peptide to the wells at a final concentration of 10 μg/mL. For a positive control, use a mitogen like phytohemagglutinin (PHA). For a negative control, add no peptide.

-

Incubation: Incubate the plates for 24-48 hours at 37°C in a humidified incubator with 5% CO2.

-

Detection:

-

Wash the plates extensively with PBS containing 0.05% Tween 20.

-

Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2-4 hours at room temperature.

-

Wash the plates and add streptavidin-alkaline phosphatase conjugate. Incubate for 1-2 hours at room temperature.

-

Wash the plates and add the BCIP/NBT substrate.

-

-

Analysis: Allow spots to develop. Once spots are visible, wash the plates with distilled water to stop the reaction. Count the spots in each well using an ELISPOT reader. The frequency of CTLp is calculated based on the number of spots per number of cells plated.

Intracellular Cytokine Staining (ICS) for T-Cell Activation

This protocol is a standard method to detect cytokine production within T-cells upon specific stimulation.

Objective: To identify and quantify NP (380-388)-specific CD8+ T-cells that produce IFN-γ.

Materials:

-

PBMCs from HLA-typed donors

-

CEF7 Influenza Virus NP (380-388) peptide (ELRSRYWAI)

-

Brefeldin A

-

Anti-human CD3, CD8, and IFN-γ antibodies conjugated to fluorochromes

-

Fixation and permeabilization buffers

-

FACS buffer (PBS with 2% FCS and 0.1% sodium azide)

Procedure:

-

Cell Stimulation:

-

Resuspend PBMCs in complete RPMI medium at a concentration of 1-2 x 10^6 cells/mL.

-

Add the NP (380-388) peptide to a final concentration of 1-10 μg/mL.

-

Add Brefeldin A to inhibit cytokine secretion.

-

Incubate for 4-6 hours at 37°C.

-

-

Surface Staining:

-

Wash the cells with FACS buffer.

-

Stain with anti-CD3 and anti-CD8 antibodies for 30 minutes at 4°C in the dark.

-

-

Fixation and Permeabilization:

-

Wash the cells and resuspend in fixation buffer for 20 minutes at room temperature.

-

Wash and resuspend in permeabilization buffer.

-

-

Intracellular Staining:

-

Add anti-IFN-γ antibody and incubate for 30 minutes at 4°C in the dark.

-

-

Flow Cytometry:

-

Wash the cells and resuspend in FACS buffer.

-

Acquire data on a flow cytometer.

-

Analyze the data by gating on CD3+CD8+ lymphocytes and quantifying the percentage of IFN-γ positive cells.

-

Visualizations

MHC Class I Antigen Presentation Pathway

Caption: MHC Class I pathway for NP(380-388) presentation.

Experimental Workflow for ELISPOT Assay

Caption: Workflow of an ELISPOT assay for CTL enumeration.

References

- 1. jpt.com [jpt.com]

- 2. Influenza Virus NP 380-388 (HLA-B*8) | 1 mg | EP11479_1 [peptides.de]

- 3. mdpi.com [mdpi.com]

- 4. Influenza A NP (380-388) (HLA-B8) | CRB1001468 | Biosynth [biosynth.com]

- 5. Influenza A NP (380-388) (HLA-B8) - SB PEPTIDE [sb-peptide.com]

- 6. The Magnitude and Specificity of Influenza A Virus-Specific Cytotoxic T-Lymphocyte Responses in Humans Is Related to HLA-A and -B Phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Understanding the Role of HLA Class I Molecules in the Immune Response to Influenza Infection and Rational Design of a Peptide-Based Vaccine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Influenza Nucleoprotein: A Multifunctional Nexus in Viral Replication

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The nucleoprotein (NP) of the influenza virus is an indispensable, multifunctional protein that plays a central role throughout the viral replication cycle. Beyond its canonical function of encapsidating the viral RNA genome to form the ribonucleoprotein (RNP) complex, NP is intricately involved in viral RNA synthesis, nuclear trafficking, and interactions with a plethora of viral and host factors. This technical guide provides a comprehensive overview of the pivotal functions of influenza NP in viral replication, with a focus on its structural characteristics, RNA binding properties, oligomerization, and its dynamic interplay with the viral polymerase and host cell machinery. Detailed experimental protocols for key assays, quantitative data on molecular interactions, and visualizations of relevant pathways are presented to serve as a valuable resource for researchers in the field and professionals engaged in the development of novel anti-influenza therapeutics.

Introduction

Influenza A virus, a member of the Orthomyxoviridae family, continues to pose a significant global health threat due to its propensity for antigenic drift and shift, leading to seasonal epidemics and periodic pandemics[1]. The viral genome consists of eight segments of single-stranded, negative-sense RNA, each encapsidated by the nucleoprotein (NP) and associated with the heterotrimeric RNA-dependent RNA polymerase (RdRp) complex, forming ribonucleoprotein (RNP) particles[2]. These RNPs are the functional units responsible for the transcription and replication of the viral genome within the nucleus of the host cell[2].

The nucleoprotein is one of the most abundant viral proteins in infected cells and is highly conserved across different influenza A virus strains, making it an attractive target for the development of broad-spectrum antiviral drugs[3]. NP's functions are multifaceted, extending far beyond its structural role in packaging the viral genome[4]. It is a key adapter molecule that mediates critical interactions between the virus and the host cell, influencing processes from nuclear import of vRNPs to the regulation of viral RNA synthesis and evasion of the host innate immune response[4][5]. This guide will delve into the technical details of these functions, providing quantitative data, experimental methodologies, and visual representations of the complex molecular events orchestrated by this pivotal viral protein.

Structure and Functional Domains of Nucleoprotein

The influenza A virus NP is a 56 kDa protein comprised of 498 amino acids[3]. Its crystal structure reveals a crescent-shaped molecule with distinct head and body domains connected by a flexible linker[6]. A prominent feature is a deep, positively charged groove located between the head and body domains, which serves as the primary RNA-binding site[6]. Each NP monomer is capable of binding approximately 24 nucleotides of single-stranded RNA with high affinity but little sequence specificity[7][8].

A flexible tail loop extends from the body domain of one NP monomer and inserts into a groove on an adjacent NP monomer, mediating the oligomerization of NP along the viral RNA[7]. This oligomerization is crucial for the formation of the helical RNP structure and for the processivity of the viral polymerase during RNA synthesis[7][9].

NP also possesses distinct nuclear localization signals (NLS) and nuclear export signals (NES) that facilitate the transport of RNPs into and out of the nucleus, a critical step in the influenza virus life cycle which, unusually for an RNA virus, involves nuclear replication[3][10].

Quantitative Data on Nucleoprotein Interactions

The function of NP is underpinned by a complex network of interactions with RNA, other NP monomers, the viral polymerase, and host factors. The affinities of these interactions are critical for the dynamic processes of RNP assembly, replication, and nuclear transport.

| Interaction | Binding Partner | Dissociation Constant (Kd) | Method | Reference |

| NP - RNA | 24-nucleotide ssRNA | 16.5 nM | Surface Plasmon Resonance | [8][10] |

| 24-nucleotide ssRNA | ~40 nM (monomer), ~24 nM (trimer) | Not Specified | [11] | |

| 9-mer RNA | 4.17 ± 0.26 µM (monomer) | Microscale Thermophoresis | [9] | |

| NP - NP | NP monomer | 2 x 10⁻⁷ M (200 nM) | In vitro binding assay | [7] |

| NP - Polymerase | PB1 | Apparent Kd of ~2 x 10⁻⁸ M (20 nM) | In vitro binding assay | [12] |

| PB2 '627-domain' | Weaker binding of NP R150A mutant (12.9-fold) | Surface Plasmon Resonance | [13] | |

| NP - Host Factors | Importin-α5 | Not specified, but forms a stable complex | Not Specified | [3] |

| Importin-α7 | 844 nM (for B/NP NLS) | Surface Plasmon Resonance | [7] | |

| CRM1 | Similar affinity to NP-NP interaction | In vitro binding assay | [4] |

Key Functions of Nucleoprotein in Viral Replication

RNA Binding and RNP Formation

The primary function of NP is to encapsidate the viral RNA genome, protecting it from degradation and forming the RNP complex[4]. This encapsidation is a cooperative process driven by both NP-RNA and NP-NP interactions. The binding of NP to RNA is largely sequence-independent, which is essential for coating the entire length of the diverse viral RNA segments[7][8]. The oligomerization of NP along the RNA strand is a critical step that creates the helical RNP structure, which serves as the template for the viral RNA-dependent RNA polymerase[7][9].

Role in Viral RNA Synthesis

NP is an essential cofactor for the viral RdRp during both transcription and replication. While the polymerase can synthesize short RNA transcripts in the absence of NP, the encapsidation of the nascent RNA by NP is required for the synthesis of full-length viral RNA (vRNA) and complementary RNA (cRNA)[14]. It is believed that NP functions as an anti-terminator, preventing the polymerase from dissociating from the template prematurely[15]. Furthermore, the interaction between NP and the polymerase subunits, particularly PB1 and PB2, is thought to modulate the switch from transcription (synthesis of capped and polyadenylated viral mRNAs) to replication (synthesis of full-length cRNA and vRNA)[15][16].

Nuclear Import and Export of RNPs

A unique feature of influenza virus replication is its reliance on the host cell nucleus[10]. Following entry into the cell, the viral RNPs are actively transported into the nucleus through the nuclear pore complex. This process is mediated by the interaction of nuclear localization signals (NLS) on NP with host importin-α proteins[3][7][17]. The phosphorylation status of NP can regulate its binding affinity for different importin-α isoforms, thereby controlling the efficiency of nuclear import[14].

Later in the replication cycle, newly synthesized RNPs must be exported from the nucleus to the cytoplasm for assembly into progeny virions. This export is a complex process involving the viral M1 and NEP (NS2) proteins, as well as the host CRM1 (exportin 1) pathway[4][18][19]. NP has been shown to interact directly with CRM1, suggesting a direct role in mediating the nuclear export of RNPs[1][4].

Interaction with Host Factors and Evasion of Innate Immunity

NP interacts with a multitude of host cellular proteins to facilitate viral replication and to counteract the host's antiviral defenses[4][5]. One critical interaction is with the host's innate immune system. NP has been shown to antagonize the RIG-I-mediated antiviral response. RIG-I is a cytoplasmic sensor that detects viral RNA and initiates an interferon-based antiviral state. NP can bind to RIG-I and suppress the sensing of both viral and host-derived RNAs that become immunogenic during infection[5]. Additionally, NP can induce mitophagy, a selective form of autophagy that degrades mitochondria, to eliminate the mitochondrial antiviral-signaling protein (MAVS), a key component of the RIG-I signaling pathway[4]. This subversion of the host's innate immune response is crucial for establishing a productive infection.

Experimental Protocols

Detailed methodologies for studying the multifaceted functions of influenza virus nucleoprotein are essential for advancing our understanding of its role in viral replication and for the development of novel antiviral strategies.

Co-Immunoprecipitation (Co-IP) for NP-Protein Interactions

This protocol is designed to identify and validate interactions between NP and other viral or host proteins in infected or transfected cells.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors)

-

Antibody specific to the bait protein (e.g., anti-NP antibody)

-

Protein A/G magnetic beads

-

Wash buffer (e.g., lysis buffer with lower detergent concentration)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

Western blot reagents

Procedure:

-

Cell Lysis: Lyse influenza virus-infected or plasmid-transfected cells with ice-cold lysis buffer.

-

Clarification: Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Pre-clearing (Optional): Incubate the lysate with protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Add the primary antibody against the bait protein (e.g., NP) to the pre-cleared lysate and incubate to allow antibody-antigen complexes to form.

-

Capture of Immune Complexes: Add protein A/G magnetic beads to the lysate and incubate to capture the antibody-antigen complexes.

-

Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using elution buffer.

-

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the suspected interacting partners[19][20][21][22].

Influenza Minigenome Assay

This assay is a powerful tool to study the activity of the influenza virus RNA polymerase and the role of NP in viral RNA synthesis in a controlled, non-infectious system.

Materials:

-

Mammalian cell line (e.g., HEK293T)

-

Plasmids encoding the influenza virus polymerase subunits (PB1, PB2, PA) and NP under the control of a Pol II promoter.

-

A reporter plasmid containing a reporter gene (e.g., luciferase or GFP) flanked by the non-coding regions of an influenza virus RNA segment, under the control of a Pol I promoter.

-

Transfection reagent.

-

Luciferase assay system or flow cytometer for GFP detection.

Procedure:

-

Transfection: Co-transfect the mammalian cells with the plasmids encoding the polymerase subunits, NP, and the reporter minigenome.

-

Incubation: Incubate the transfected cells to allow for the expression of the viral proteins and the transcription of the minigenome RNA.

-

RNP Reconstitution: The expressed viral proteins will assemble on the minigenome RNA to form a functional RNP complex.

-

Reporter Gene Expression: The reconstituted RNP will transcribe and/or replicate the reporter gene, leading to the production of the reporter protein.

-

Quantification: Measure the reporter gene expression (e.g., luciferase activity or GFP fluorescence) to quantify the polymerase activity. The effect of NP mutations or potential inhibitors can be assessed by their impact on reporter gene expression[14][18][23][24].

Immunofluorescence Assay for NP Localization

This protocol allows for the visualization of the subcellular localization of NP, providing insights into its nuclear import and export.

Materials:

-

Influenza virus-infected or NP-transfected cells grown on coverslips.

-

Fixative (e.g., 4% paraformaldehyde).

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

-

Blocking solution (e.g., PBS with 5% goat serum).

-

Primary antibody against NP.

-

Fluorescently labeled secondary antibody.

-

Nuclear stain (e.g., DAPI).

-

Mounting medium.

-

Fluorescence microscope.

Procedure:

-

Fixation: Fix the cells with 4% paraformaldehyde.

-

Permeabilization: Permeabilize the cells with Triton X-100 to allow antibody entry.

-